2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride
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Overview
Description
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethylsulfanyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 1-phenylethanethiol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethylsulfanyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A structurally similar compound with a phenylethyl group attached to an amine.
Ethanolamine: Contains an ethylamine backbone but lacks the phenylethylsulfanyl group.
Uniqueness
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride is unique due to the presence of the phenylethylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
106670-26-2 |
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Molecular Formula |
C10H16ClNS |
Molecular Weight |
217.76 g/mol |
IUPAC Name |
2-(1-phenylethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |
InChI Key |
IZKFXSYSJKJNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SCCN.Cl |
Origin of Product |
United States |
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